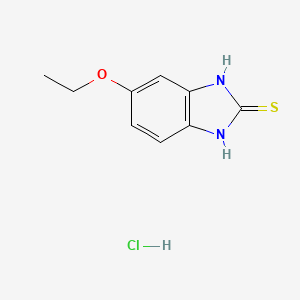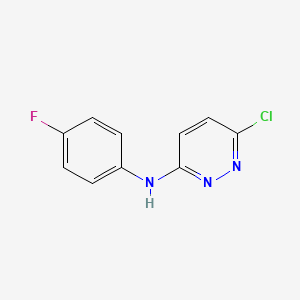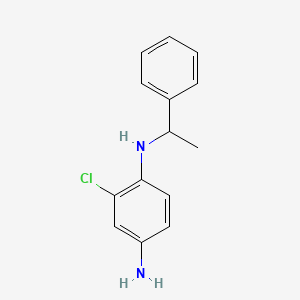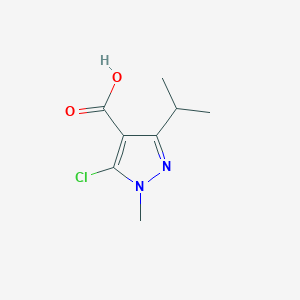![molecular formula C12H9ClN4 B1417317 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094292-83-7](/img/structure/B1417317.png)
6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
Übersicht
Beschreibung
The compound “6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine” is a planar molecule with an intramolecular C—H⋯N hydrogen bond . It was prepared from dichloropyridazine and tolyltetrazole in a nucleophilic biaryl coupling followed by thermal ring transformation .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic biaryl coupling followed by thermal ring transformation . The starting materials are dichloropyridazine and tolyltetrazole .Molecular Structure Analysis
The molecule is essentially planar with an r.m.s. deviation for all non-H atoms of 0.036 Å . In the crystal, the molecules form dimers connected via π–π interactions .Chemical Reactions Analysis
The bond lengths in the pyridazine ring system indicate a strong localization of the double bonds and there is a weak C—Cl bond .Physical And Chemical Properties Analysis
The title compound has a molecular weight of 244.68 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Characterization
- Pyridazine derivatives, including 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and characterized for their biological properties, such as anti-tumor and anti-inflammatory activity. These compounds have been analyzed through spectroscopic techniques like NMR, IR, mass spectral studies, and X-ray diffraction, providing insights into their crystal structure and intermolecular interactions (Sallam et al., 2021).
Biological and Medicinal Chemistry Applications
- This chemical has been noted for its significance in medicinal chemistry, particularly as heterocyclic compounds like pyridazine analogs have shown substantial pharmaceutical importance. Studies have focused on its synthesis and the examination of its molecular structure and properties (Sallam et al., 2021).
Antiviral Activity
- Some derivatives of this compound have shown promising antiviral activity, especially against the hepatitis-A virus. This highlights its potential use in the development of antiviral drugs (Shamroukh & Ali, 2008).
Potential in Anti-diabetic Medications
- Triazolo-pyridazine-6-yl-substituted piperazines, synthesized from this compound, have been evaluated for their potential as anti-diabetic medications. Their effects on Dipeptidyl peptidase-4 inhibition and insulinotropic activities suggest a promising avenue for diabetes treatment research (Bindu et al., 2019).
Applications in Agrochemistry
- Derivatives of this compound have been used in the agricultural field for various purposes, including as molluscicidal, anti-feedant, insecticidal, and herbicidal agents. Research into these applications involves synthesis, structure elucidation, and docking studies against pathogens like Fusarium oxysporum (Sallam et al., 2022).
Biochemische Analyse
Biochemical Properties
6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their activity . This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and modulating neurotransmitter levels . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the compound’s interactions with critical enzymes and proteins at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and ability to cross cell membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action. The compound’s activity can be modulated by its subcellular localization, affecting its interactions with target biomolecules.
Eigenschaften
IUPAC Name |
6-chloro-3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-3-2-4-9(7-8)12-15-14-11-6-5-10(13)16-17(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIEKHYQSGBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine synthesized?
A1: The compound was synthesized through a two-step process. First, a nucleophilic biaryl coupling reaction was conducted between dichloropyridazine and tolyltetrazole. This was followed by a thermal ring transformation to yield this compound [].
Q2: What are some key structural features of this compound revealed by the research?
A2: X-ray crystallography showed that the molecule is essentially planar []. Additionally, an intramolecular C—H⋯N hydrogen bond was observed. The study also found that the bond lengths within the pyridazine ring suggest a strong localization of double bonds and a relatively weak C—Cl bond [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)

amine](/img/structure/B1417242.png)




![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)


![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)

![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)
